(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Overview
Description
PF-3644022 is a potent, selective, orally active, and ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). It has shown significant potential in inhibiting tumor necrosis factor-alpha (TNFα) production and exhibits anti-inflammatory properties . The compound also inhibits other kinases such as MAPKAPK3 (MK3) and p38 regulated/activated kinase (PRAK), making it a valuable tool in scientific research .
Mechanism of Action
PF-3644022, also known as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one, is a potent, selective, orally active, and ATP-competitive inhibitor .
Target of Action
PF-3644022 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Mode of Action
PF-3644022 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . By binding to these sites, PF-3644022 prevents the phosphorylation and activation of these kinases, thereby inhibiting their activity .
Biochemical Pathways
The primary pathway affected by PF-3644022 is the MAPK/ERK pathway . By inhibiting MK2, PF-3644022 can effectively suppress the production of Tumor Necrosis Factor alpha (TNFα), a key cytokine involved in systemic inflammation .
Pharmacokinetics
PF-3644022 exhibits good pharmacokinetic parameters, showing oral efficacy in both acute and chronic models of inflammation . .
Result of Action
The inhibition of MK2 by PF-3644022 leads to a potent suppression of TNFα production, resulting in an anti-inflammatory effect . This can be particularly beneficial in conditions characterized by excessive inflammation, such as arthritis .
Action Environment
It’s worth noting that the compound has shown efficacy in both in vitro and in vivo models, suggesting it is stable and effective in a variety of biological environments .
Biochemical Analysis
Biochemical Properties
PF-3644022 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an ATP-competitive inhibitor of MK2, with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Cellular Effects
PF-3644022 has notable effects on various types of cells and cellular processes. It potently inhibits TNFα production in the human U937 monocytic cell line or peripheral blood mononuclear cells . It also blocks TNFα and IL-6 production in LPS-stimulated human whole blood .
Molecular Mechanism
The molecular mechanism of PF-3644022 involves its interaction with MK2, MK3, and PRAK. It exerts its effects at the molecular level by competitively inhibiting ATP, thereby affecting the function of these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-3644022 change over time. It shows dose-dependent inhibition of chronic paw swelling measured on day 21 after 12 days of oral dosing .
Dosage Effects in Animal Models
In animal models, the effects of PF-3644022 vary with different dosages. It shows dose-dependent inhibition of chronic paw swelling in Lewis rats, with an ED50 value of 20 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-3644022 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves:
Formation of Core Structure: The core structure of PF-3644022 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of PF-3644022 follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, ensuring that the compound meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions
PF-3644022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of PF-3644022, as well as substituted analogs with potentially different biological activities .
Scientific Research Applications
PF-3644022 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of MK2 in various biological processes.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and kinase inhibitors
Comparison with Similar Compounds
Similar Compounds
PF-3644023: Another MK2 inhibitor with similar properties but different selectivity profiles.
SB-203580: A p38 MAPK inhibitor that also affects MK2 but with less specificity.
VX-702: A dual inhibitor of p38 MAPK and MK2, used in similar research contexts
Uniqueness of PF-3644022
PF-3644022 stands out due to its high selectivity and potency as an MK2 inhibitor. Its ability to inhibit TNFα production and its anti-inflammatory effects make it a valuable compound for studying inflammatory diseases and developing new therapeutic agents .
Properties
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?
A1: PF-3644022 acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, PF-3644022 prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, PF-3644022 has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]
Q2: What is known about the structure-activity relationship (SAR) of PF-3644022?
A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of PF-3644022 were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of PF-3644022.
Q3: What is the evidence for the in vitro and in vivo efficacy of PF-3644022?
A3: PF-3644022 has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, PF-3644022 effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, PF-3644022 exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that PF-3644022 treatment decreased intestinal fibrosis. []
Q4: What are the potential therapeutic applications of PF-3644022 based on the research?
A4: The research suggests that PF-3644022 holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:
- Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, PF-3644022 could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
- Fibrosis: Research suggests that PF-3644022 may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]
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